molecular formula C17H20N4O2S B2626479 N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide CAS No. 1935775-37-3

N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide

Cat. No.: B2626479
CAS No.: 1935775-37-3
M. Wt: 344.43
InChI Key: QBXUPTBBDJPKKE-UHFFFAOYSA-N
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Description

N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide is a complex organic compound with a unique structure that combines several functional groups, including a benzyl group, a cyano group, a dimethylaminoethyl group, and a pyridine-3-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridine-3-sulfonamide Core: This step involves the sulfonation of pyridine to introduce the sulfonamide group. Pyridine is treated with chlorosulfonic acid to form pyridine-3-sulfonyl chloride, which is then reacted with ammonia or an amine to yield pyridine-3-sulfonamide.

    Introduction of the Dimethylaminoethyl Group: The pyridine-3-sulfonamide is then reacted with 2-chloro-N,N-dimethylethylamine in the presence of a base such as sodium hydride or potassium carbonate to introduce the dimethylaminoethyl group.

    Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.

    Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the cyano group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide serves as a versatile intermediate for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules. Its sulfonamide group is particularly useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide exerts its effects depends on its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, potentially inhibiting enzyme activity. The cyano group can participate in nucleophilic addition reactions, while the dimethylaminoethyl group can enhance solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-4-sulfonamide: Similar structure but with the sulfonamide group at the 4-position.

    N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]benzene-3-sulfonamide: Similar structure but with a benzene ring instead of a pyridine ring.

    N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

Uniqueness

N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the pyridine ring enhances its ability to participate in coordination chemistry, while the sulfonamide group offers strong binding interactions with biological targets.

Properties

IUPAC Name

N-benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-20(2)11-12-21(14-15-7-4-3-5-8-15)24(22,23)17-9-6-10-19-16(17)13-18/h3-10H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXUPTBBDJPKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(N=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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